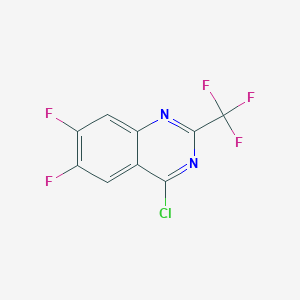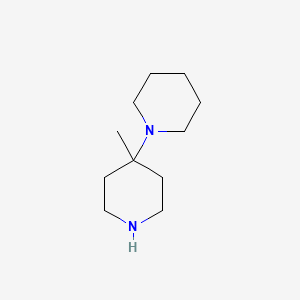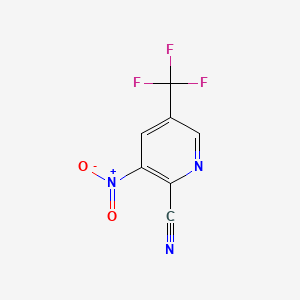
3-Nitro-5-(trifluoromethyl)picolinonitrile
概要
説明
3-Nitro-5-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound . It has a molecular weight of 217.11 and its IUPAC name is 3-nitro-5-(trifluoromethyl)-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for 3-Nitro-5-(trifluoromethyl)picolinonitrile is1S/C7H2F3N3O2/c8-7(9,10)4-1-6(13(14)15)5(2-11)12-3-4/h1,3H . This code provides a standard way to encode the compound’s molecular structure and formula.
科学的研究の応用
Coordination Chemistry and Sensitization Studies
- Ligand Coordination with Lanthanides : A study by de Bettencourt-Dias et al. (2012) explored a new ligand family based on picoline and other molecules, including a nitro moiety. This study found that these ligands show unusual coordination to lanthanide ions, such as europium(III) and terbium(III), and have the ability to sensitize their luminescence.
Catalytic Applications
- Ammoxidation of 3-Picoline : Andersson (1986) conducted a study on the ammoxidation of 3-picoline using a V2O5 catalyst, showcasing how 3-picoline, a relative of 3-Nitro-5-(trifluoromethyl)picolinonitrile, interacts with catalysts in industrial processes (Andersson, 1986).
Magnetic Properties
- Single-Molecule Magnet Behavior : Research by Coronado et al. (2011) highlighted a neutral terbium(III) complex with a picolinate-based nitronyl nitroxide free radical, showing that it exhibits single-molecule magnet behavior with significant activation energy barriers.
Synthesis Methods
- One-Pot Synthesis of Derivatives : Liu, Lin, & Sartorelli (1990) demonstrated a one-pot synthesis method for 3-Nitro-2-picoline, providing an efficient way to prepare this compound.
Photoluminescence Properties
- Iridium(III) Complexes with Photoluminescence : A study by Xu et al. (2016) focused on the synthesis and characterization of iridium(III) complexes containing a derivative of 3-Nitro-5-(trifluoromethyl)picolinonitrile, revealing their potential for two-band white photoluminescence properties.
Fluorescent Probes for Detection
- Nitric Oxide Detection : Dai et al. (2017) developed a two-photon fluorescent probe using a derivative of 3-Nitro-5-(trifluoromethyl)picolinonitrile for the selective and real-time detection of nitric oxide in live cells and tissue slices.
Energetic Material Studies
- High Explosive Insensitive Material : Sirach & Dave (2021) discussed the use of 5-Nitro-1,2,4-triazol-3-one (NTO), structurally related to 3-Nitro-5-(trifluoromethyl)picolinonitrile, as a low sensitive and thermally stable high energetic material, showcasing its potential in replacing less stable energetic materials.
Environmental Remediation
- Photocatalytic Degradation : Research by Le Campion, Giannotti, & Ouazzani (1999) evaluated the photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one (NTO) using TiO2, an approach that could be relevant for compounds like 3-Nitro-5-(trifluoromethyl)picolinonitrile in industrial waste water treatment.
Safety And Hazards
The safety data sheet for a similar compound, 5-Nitro-3-(trifluoromethyl)picolinonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
特性
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N3O2/c8-7(9,10)4-1-6(13(14)15)5(2-11)12-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSOJPPOSGGMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670192 | |
| Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5-(trifluoromethyl)picolinonitrile | |
CAS RN |
866775-16-8 | |
| Record name | 3-Nitro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866775-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

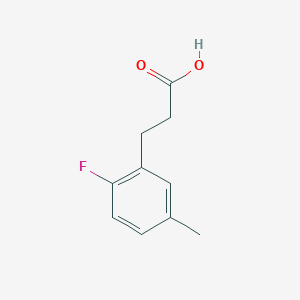
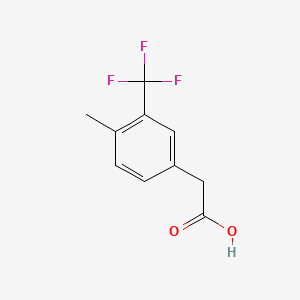
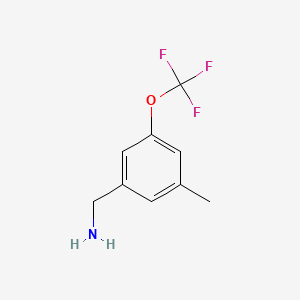
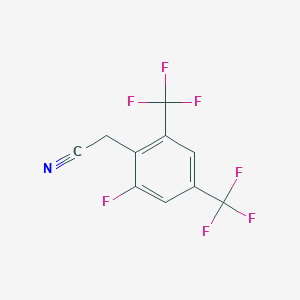
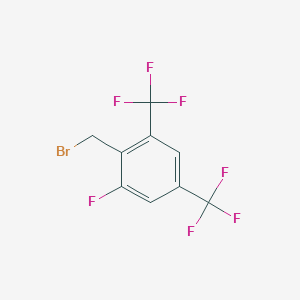
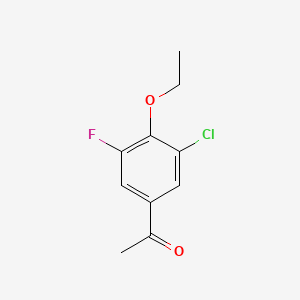
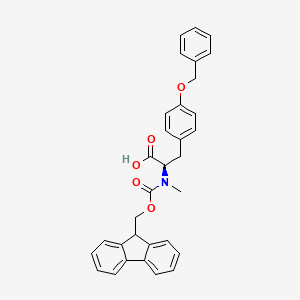
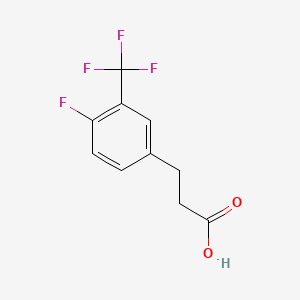
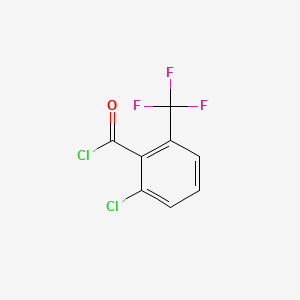
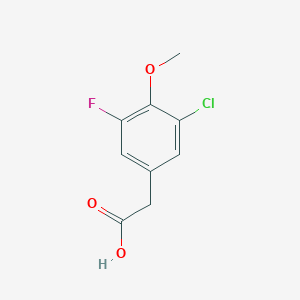
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390469.png)
![Furo[3,2-b]pyridin-7-amine](/img/structure/B1390470.png)
